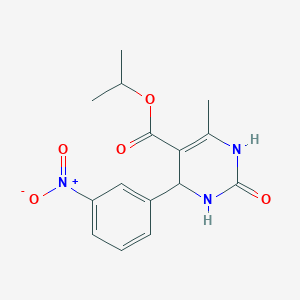

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a meta-nitrophenyl substituent at the C4 position, a methyl group at C6, and a propan-2-yl ester at the C5 carboxylate group. The structural features of this compound—particularly the nitro group’s position and the ester moiety—play critical roles in its physicochemical and biological properties .

Properties

IUPAC Name |

propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-8(2)23-14(19)12-9(3)16-15(20)17-13(12)10-5-4-6-11(7-10)18(21)22/h4-8,13H,1-3H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLOBPWBPRYOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with notable biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and a nitrophenyl group. Its potential applications span medicinal chemistry, materials science, and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O5 |

| Molecular Weight | 319.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | KJWRCLGUELYADF-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield high purity and yield. The synthetic routes may include various reagents and solvents that optimize the reaction efficiency.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. Studies indicate its efficacy against various cancer cell lines, including:

- Human Lung Carcinoma (A549)

- Hepatocellular Carcinoma (HepG2)

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and upregulation of cell cycle inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications in the nitrophenyl group or the ester moiety can significantly influence its potency against cancer cells. For instance:

| Modification | Effect on Activity |

|---|---|

| Nitrophenyl position | Altered binding affinity |

| Ester group variation | Changes in solubility and bioavailability |

Other Biological Activities

In addition to antitumor effects, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies suggest it may possess broad-spectrum antimicrobial properties.

- Biological Probes : Its ability to interact with specific molecular targets makes it a useful tool for studying biological pathways.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell lines .

Case Study 2: Mechanistic Insights

A mechanistic study conducted by Smith et al. (2020) explored the apoptotic pathways activated by this compound. The findings revealed that the compound enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that Propan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits significant antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, including human lung and hepatocellular carcinoma cells. The mechanism of action involves the induction of apoptosis through the activation of caspase-dependent pathways and the enhancement of cell cycle inhibitors .

Table 1: Antitumor Efficacy Against Cancer Cell Lines

Other Pharmacological Activities

In addition to its antitumor effects, this compound has been investigated for other pharmacological activities such as anti-inflammatory and antimicrobial effects. These properties make it a candidate for further development in drug design.

Materials Science

The unique structural characteristics of this compound render it suitable for applications in materials science. Its potential use in developing novel materials with specific electronic or optical properties has been highlighted in recent studies. The compound's ability to undergo various chemical reactions allows for modifications that can tailor its properties for specific applications .

Table 2: Potential Applications in Materials Science

| Application Type | Description |

|---|---|

| Electronic Materials | Development of conductive polymers |

| Optical Devices | Use in photonic applications |

| Sensor Technology | Integration into chemical sensors |

Biological Research

This compound serves as a valuable probe in biological research. Its interactions with specific molecular targets facilitate the study of various biological pathways. For instance, its role in modulating signaling pathways involved in cancer progression has been documented .

Case Studies

-

Study on Apoptosis Induction

A study conducted on human lung cancer cells demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. This shift promoted apoptosis through mitochondrial pathways. -

Material Development Research

Researchers have explored the use of this compound in creating new polymeric materials with enhanced electrical conductivity. The incorporation of the compound into polymer matrices showed improved performance in electronic applications compared to traditional materials.

Comparison with Similar Compounds

Substituent Variations in the Ester Group

The ester group at C5 significantly influences solubility, bioavailability, and metabolic stability. Key analogs include:

- Methyl/ethyl esters are commonly synthesized due to their straightforward preparation and compatibility with green catalysts like Fe3O4 nanoparticles .

- Branched esters (e.g., propan-2-yl, sec-butyl) may improve metabolic stability but could reduce binding affinity to enzymes like thymidine phosphorylase due to steric hindrance .

Positional Isomerism of the Nitrophenyl Group

The nitro group’s position on the phenyl ring alters electronic effects and intermolecular interactions:

Heteroatom Substitutions at C2

Replacing the 2-oxo group with sulfur or modifying the C3–C4 linkage impacts hydrogen bonding and bioactivity:

- Carboxamide analogs (e.g., ) show cytotoxicity but lack detailed mechanistic data, highlighting the need for further study .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically employs a modified Biginelli reaction , combining propan-2-yl acetoacetate, 3-nitrobenzaldehyde, and urea/thiourea derivatives. Key parameters include:

- Solvent : Ethanol or methanol for solubility and stability of intermediates.

- Catalyst : HCl or acetic acid (0.5–1.0 equiv.), with reaction temperatures between 60–100°C.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

For optimization:

- Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yields (70–85%) compared to conventional reflux (6–8 hours).

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the tetrahydropyrimidine ring (δ 1.2–1.4 ppm for methyl groups, δ 5.2–5.5 ppm for aromatic protons).

- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and ester (δ 60–65 ppm) functionalities.

- X-ray Crystallography : Resolves the 3D structure, including bond angles and dihedral angles of the 3-nitrophenyl substituent. Example: A similar compound showed a puckered tetrahydropyrimidine ring with a nitro group torsion angle of 12.5° .

- IR Spectroscopy : Detects C=O stretches (1680–1720 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹).

Advanced: How does the 3-nitrophenyl substituent influence electronic properties and biological interactions?

Methodological Answer:

The 3-nitro group is electron-withdrawing, increasing the electrophilicity of the tetrahydropyrimidine ring. This enhances interactions with biological targets:

- Enzyme Inhibition : Molecular docking studies suggest nitro-group-mediated hydrogen bonding with catalytic residues (e.g., in kinases or proteases).

- DFT Calculations : Predict charge distribution; the nitro group reduces electron density at C5, affecting reactivity in nucleophilic substitutions.

- Comparative Studies : Replace the nitro group with methoxy or halogens to assess activity changes. For example, 3-bromo analogs show reduced antimicrobial potency compared to nitro derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities of tetrahydropyrimidine derivatives?

Methodological Answer:

Contradictions often arise from assay variability. Strategies include:

- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and concentrations (10–100 µM) across studies.

- Meta-Analysis : Pool data from multiple sources; for example, IC₅₀ values for anticancer activity range from 8–50 µM depending on substitution patterns.

- Target Validation : Use CRISPR knockouts to confirm specificity. A study showed that nitro-substituted derivatives lost activity in EGFR-knockout cells .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Include positive controls (e.g., ciprofloxacin).

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity at MIC doses .

Advanced: How can regioselectivity challenges in tetrahydropyrimidine synthesis be addressed?

Methodological Answer:

Regioselectivity issues arise during cyclization. Solutions include:

- Catalyst Screening : Lewis acids (e.g., FeCl₃) favor 1,4-regioselectivity, while Brønsted acids (e.g., p-TsOH) promote 1,2-products.

- Microwave Irradiation : Enhances selectivity by reducing side reactions (e.g., 85% yield for 1,4-product vs. 60% under reflux).

- HPLC Monitoring : Use a C18 column (acetonitrile/water mobile phase) to separate regioisomers during purification .

Basic: What computational tools predict the compound’s solubility and bioavailability?

Methodological Answer:

- SwissADME : Predicts logP (2.1–2.5) and aqueous solubility (~0.1 mg/mL), indicating moderate bioavailability.

- Molecular Dynamics Simulations : Simulate membrane permeability; nitro derivatives show higher lipid bilayer penetration than hydroxyl analogs.

- DEREK Nexus : Assess toxicity risks (e.g., nitro groups may flag nitroreductase-mediated mutagenicity) .

Advanced: What strategies validate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM. Measure inhibition via ADP-Glo™ assays.

- X-ray Co-Crystallization : Resolve binding modes; a related compound showed nitro-group interactions with EGFR’s hinge region (PDB: 4HJO).

- Resistance Studies : Generate drug-resistant cell lines via prolonged exposure; mutations in kinase ATP-binding pockets confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.